

# Application Notes and Protocols for Atto 390 NHS Ester Peptide Labeling

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## Compound of Interest

Compound Name: Atto 390 NHS ester

Cat. No.: B12055625

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## Introduction

The covalent labeling of peptides with fluorescent dyes is a cornerstone technique in biochemical and cellular research, enabling the study of peptide localization, trafficking, receptor-ligand interactions, and enzymatic activity.<sup>[1]</sup> Atto 390, a coumarin-based dye, is a hydrophilic fluorophore characterized by a high fluorescence quantum yield (90%), a large Stokes shift, and good photostability, making it an excellent candidate for labeling peptides and other biomolecules.<sup>[2][3][4]</sup> This document provides detailed application notes and protocols for the efficient labeling of peptides with Atto 390 N-hydroxysuccinimidyl (NHS) ester.

**Atto 390 NHS ester** is an amine-reactive reagent that forms a stable, covalent amide bond with primary amines, such as the N-terminal  $\alpha$ -amino group or the  $\epsilon$ -amino group of lysine residues within a peptide sequence.<sup>[2]</sup> The efficiency of this labeling reaction is critically dependent on several factors, including pH, temperature, concentration of reactants, and the purity of the peptide and reagents. By carefully controlling these parameters, researchers can achieve a desired Degree of Labeling (DOL) and produce high-quality fluorescently labeled peptides for a wide range of applications.

## Factors Influencing Labeling Efficiency

Optimizing the labeling reaction is crucial for obtaining a homogeneously labeled peptide population with a desirable DOL. A DOL between 0.5 and 1.0 is often ideal for applications

requiring a 1:1 dye-to-peptide ratio. Over-labeling can lead to fluorescence quenching and may alter the biological activity of the peptide, while under-labeling results in a poor signal-to-noise ratio.

Factor	Optimal Condition/Consideration	Rationale
pH	8.0 - 9.0 (typically 8.3)	The primary amine must be in its unprotonated form to be nucleophilic and react with the NHS ester. At lower pH, the amine is protonated and unreactive. At pH > 9.0, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.
Buffer Composition	Amine-free buffers (e.g., 0.1 M sodium bicarbonate, phosphate buffer)	Buffers containing primary amines, such as Tris or glycine, will compete with the peptide for reaction with the NHS ester, significantly lowering the labeling efficiency.
Dye-to-Peptide Molar Ratio	1:1 to 3:1 for mono-labeling	The optimal ratio should be determined empirically. A slight excess of the dye can drive the reaction to completion, but a large excess can lead to multiple labeling sites on a single peptide, especially if it contains multiple lysine residues.
Peptide Concentration	1-10 mg/mL	Higher peptide concentrations can improve labeling efficiency by favoring the bimolecular reaction over the hydrolysis of the NHS ester.
Solvent for Dye	Anhydrous, amine-free DMSO or DMF	Atto 390 NHS ester is moisture-sensitive and should be dissolved in a high-quality

		anhydrous solvent immediately before use to prevent hydrolysis.
Reaction Time and Temperature	30-60 minutes at room temperature or overnight at 4°C	The reaction is typically rapid at room temperature. For more sensitive peptides, performing the reaction at 4°C for a longer duration can minimize potential degradation while still achieving efficient labeling.
Purity of Peptide	High purity (ideally >95%)	Contaminants from peptide synthesis, such as residual primary amines, can interfere with the labeling reaction.

## Experimental Protocols

### Protocol 1: Aqueous Phase Labeling of Peptides

This protocol is suitable for most water-soluble peptides.

Materials:

- **Atto 390 NHS ester**
- Peptide of interest (lyophilized)
- Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
- Anhydrous, amine-free dimethyl sulfoxide (DMSO)
- Purification column (e.g., Sephadex G-25) or HPLC system

Procedure:

- **Prepare Peptide Solution:** Dissolve the peptide in the Labeling Buffer to a final concentration of 1-5 mg/mL.

- **Prepare Dye Stock Solution:** Immediately before use, dissolve the **Atto 390 NHS ester** in DMSO to a concentration of 1-2 mg/mL.
- **Calculate Molar Ratio:** Determine the molar concentrations of the peptide and dye solutions. Calculate the volume of the dye stock solution needed to achieve the desired dye-to-peptide molar ratio (e.g., 2:1).
- **Labeling Reaction:** Add the calculated volume of the **Atto 390 NHS ester** solution to the peptide solution while gently vortexing.
- **Incubation:** Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
- **Purification:** Separate the labeled peptide from unreacted dye and hydrolysis byproducts. This is commonly achieved by gel filtration (e.g., Sephadex G-25) or reverse-phase HPLC. The first colored fraction to elute from a gel filtration column is typically the labeled peptide.
- **Characterization:** Determine the Degree of Labeling (see below) and confirm the purity of the final product.
- **Storage:** Store the labeled peptide in a suitable buffer at -20°C or -80°C, protected from light.

## Protocol 2: Organic Phase Labeling of Peptides

This protocol is an alternative for peptides that have poor solubility in aqueous buffers.

Materials:

- **Atto 390 NHS ester**
- Peptide of interest (lyophilized)
- Anhydrous, amine-free dimethylformamide (DMF) or DMSO
- Triethylamine (TEA)
- HPLC system for purification

#### Procedure:

- Prepare Peptide Solution: Dissolve the peptide in DMF or DMSO to a concentration of 0.1-1 mM.
- Deprotonation: Add triethylamine to the peptide solution to a final concentration of 100 mM to ensure the primary amines are deprotonated.
- Prepare Dye Solution: Dissolve the **Atto 390 NHS ester** in a small volume of DMF or DMSO.
- Labeling Reaction: Add the dye solution to the peptide solution to achieve a 1:1 to 3:1 molar ratio of dye to peptide.
- Incubation: React for at least 4 hours at room temperature or overnight at 4°C with continuous stirring, protected from light.
- Purification: Purify the labeled peptide using reverse-phase HPLC.

## Calculating the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per peptide, is determined spectrophotometrically.

#### Procedure:

- After purification, measure the absorbance of the labeled peptide solution in a quartz cuvette at 280 nm ( $A_{280\_}$ ) and at the absorbance maximum of Atto 390, which is 390 nm ( $A_{390\_}$ ).
- Calculate the concentration of the dye and the peptide using the Beer-Lambert law ( $A = \epsilon cl$ ) and the following formulas:
  - Peptide Concentration (M):  $[Peptide] = (A_{280\_} - (A_{390\_} \times CF_{280\_})) / \epsilon_{peptide\_}$ 
    - $A_{280\_}$ : Absorbance of the conjugate at 280 nm.
    - $A_{390\_}$ : Absorbance of the conjugate at 390 nm.

- $CF_{280\_}$ : Correction factor for the absorbance of Atto 390 at 280 nm ( $CF_{280\_} = 0.09$ ).
- $\epsilon_{peptide\_}$ : Molar extinction coefficient of the peptide at 280 nm.
- Dye Concentration (M):  $[Dye] = A_{390\_} / \epsilon_{dye\_}$ 
  - $\epsilon_{dye\_}$ : Molar extinction coefficient of Atto 390 at 390 nm ( $24,000 \text{ M}^{-1}\text{cm}^{-1}$ ).
- Calculate DOL:  $DOL = [Dye] / [Peptide]$

Parameter	Value	Source
Atto 390 $\lambda_{max\_}$ (abs)	390 nm	
Atto 390 Molar Extinction Coefficient ( $\epsilon_{dye\_}$ )	$24,000 \text{ M}^{-1}\text{cm}^{-1}$	
Atto 390 Correction Factor ( $CF_{280\_}$ )	0.09	

## Illustrative Labeling Efficiency Data

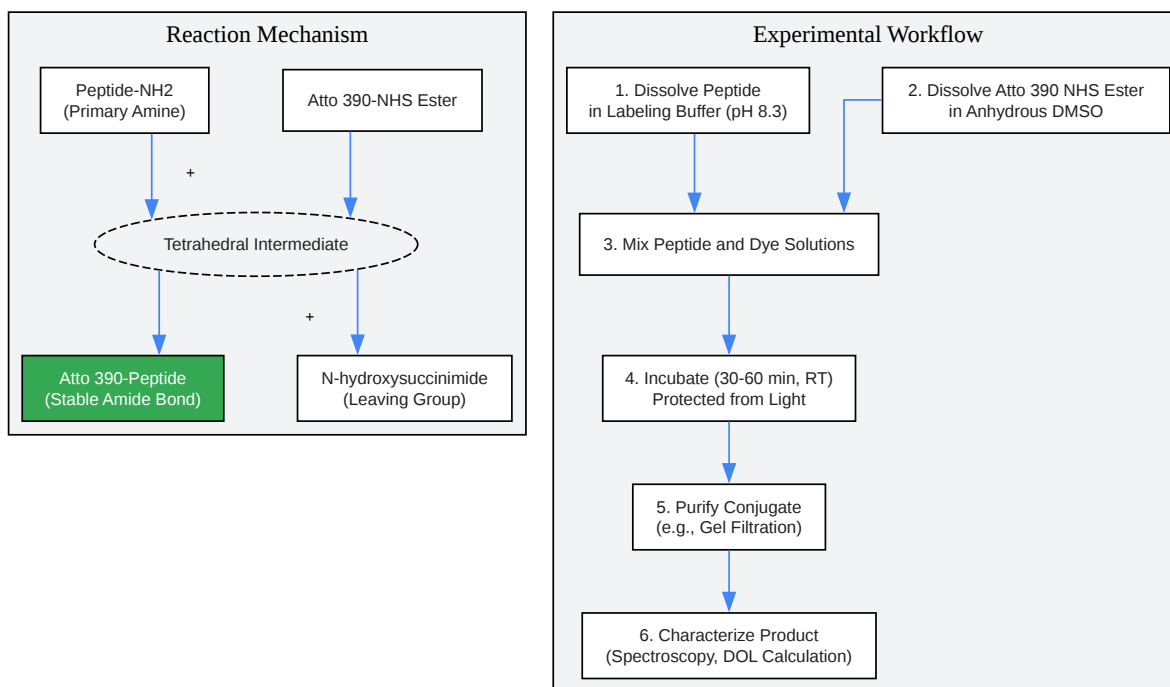
The following table provides illustrative data for the labeling of a hypothetical 12-amino acid peptide (MW  $\approx 1500$  Da, one primary amine at the N-terminus) with **Atto 390 NHS ester** under the aqueous labeling protocol. These values are intended as a guide, and optimal ratios should be determined empirically for each specific peptide.

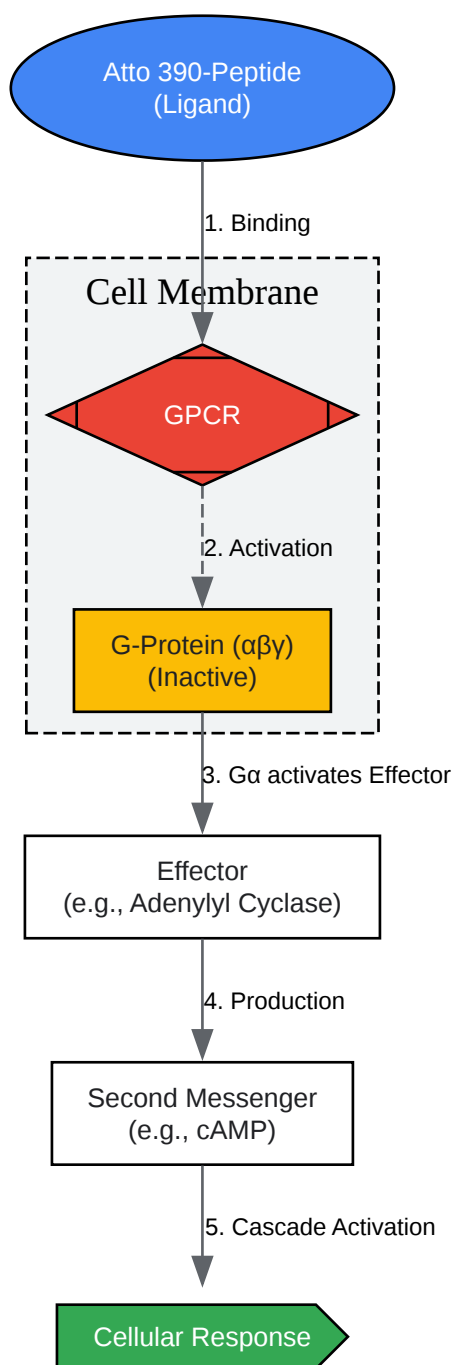
Peptide	Dye:Peptide Molar Ratio (Input)	Reaction Time (min)	Achieved DOL
Peptide A	1:1	60	$\sim 0.7$
Peptide A	2:1	60	$\sim 0.9$
Peptide A	5:1	60	$\sim 1.0$

## Visualizing Experimental and Biological Pathways Reaction Mechanism and Workflow

The labeling process begins with the nucleophilic attack of the peptide's primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The general workflow involves preparing the reactants, carrying out the conjugation reaction, and purifying the final product.







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- To cite this document: BenchChem. [Application Notes and Protocols for Atto 390 NHS Ester Peptide Labeling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12055625#atto-390-nhs-ester-peptide-labeling-efficiency]

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